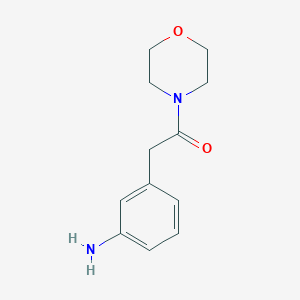

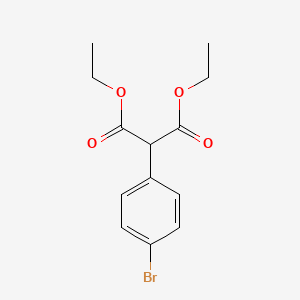

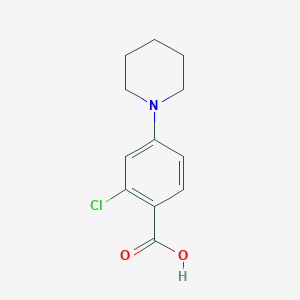

![molecular formula C14H14O B1313248 2-[(1,1'-Biphenyl)-3-yl]ethanol CAS No. 71912-71-5](/img/structure/B1313248.png)

2-[(1,1'-Biphenyl)-3-yl]ethanol

概要

説明

“2-[(1,1’-Biphenyl)-3-yl]ethanol” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . It is typically used for research and development purposes .

Physical And Chemical Properties Analysis

“2-[(1,1’-Biphenyl)-3-yl]ethanol” is a solid substance . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用

1. Polycarbazole and its derivatives

- Application Summary : Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

- Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results or Outcomes : These polymers are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

2. Two-dimensional covalent organic frameworks

- Application Summary : Two-dimensional covalent organic frameworks (COFs) are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application : Zhao and co-workers exploited a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), to fabricate dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene .

- Results or Outcomes : These COFs possess multiple-pore skeletons and thus exhibit hierarchical porosity .

3. Synthesis of 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl

- Application Summary : The synthesis of 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl is an important process in organic chemistry. This compound can be produced via Suzuki–Miyaura cross coupling .

- Methods of Application : The synthesis involves the reaction between 2-iodo 4-nitro fluorobenzene and boronic acid 7 in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

- Results or Outcomes : The reaction yields 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl with an 81% yield .

4. Two-dimensional Covalent Organic Frameworks

- Application Summary : Two-dimensional covalent organic frameworks (COFs) are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application : A building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), is used to fabricate dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene .

- Results or Outcomes : These COFs possess multiple-pore skeletons and thus exhibit hierarchical porosity .

5. Regio- and Stereoselective Carboxylation

- Application Summary : The regio- and stereoselective carboxylation of allylic barium reagents is an important process in organic chemistry. This process involves the formation of 2,7 functionalization of carbazole at 200°C from 2,2-diamino biphenyl utilizing phosphoric(v) acid (H3PO3) .

- Methods of Application : Proton sources like Nafion H film have also been employed in order to enhance the conversion yield of 87-93% .

- Results or Outcomes : The reaction yields a carboxylated product with high regio- and stereoselectivity .

6. Biphenyl and its Derivatives

- Application Summary : Biphenyl and its derivatives are important in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

- Methods of Application : The biphenyl molecule consists of two connected phenyl rings. In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .

- Results or Outcomes : Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) .

Safety And Hazards

“2-[(1,1’-Biphenyl)-3-yl]ethanol” is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

2-(3-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMBRCHCNZTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443707 | |

| Record name | 2-(3-biphenylyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1'-Biphenyl)-3-yl]ethanol | |

CAS RN |

71912-71-5 | |

| Record name | 2-(3-biphenylyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,1'-biphenyl)-3-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

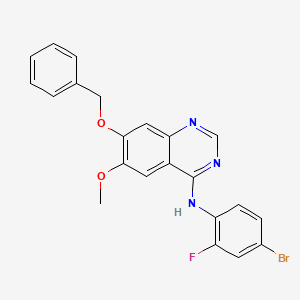

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

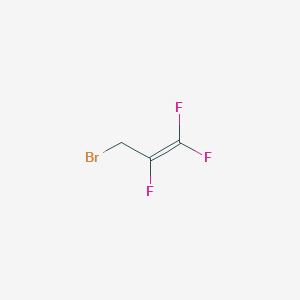

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

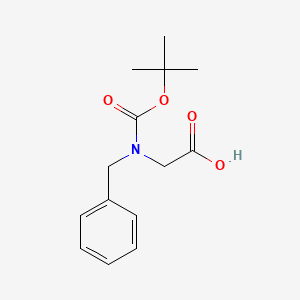

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)